molecular formula C18H18N2O4 B4587395 N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4587395
M. Wt: 326.3 g/mol
InChI Key: LNQGJTGIUNAQNG-UHFFFAOYSA-N
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Description

N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique isoxazole ring structure, which is known for its diverse biological activities.

Scientific Research Applications

N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a hydroxylamine and an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.

    Hydroxylation and Methylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Palladium catalysts and halogenated precursors are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of N5-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.

    Affect Gene Expression: It can influence gene expression by interacting with transcription factors.

Comparison with Similar Compounds

N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

    Isoxazole Derivatives: These compounds share the isoxazole ring structure but differ in their substituents.

    Phenyl Substituted Isoxazoles: Compounds with different phenyl substitutions can exhibit varying biological activities.

    Hydroxyl and Methoxy Substituted Compounds: These compounds have similar functional groups but may differ in their overall structure and activity.

This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-7-8-15(21)14(9-11)19-18(22)17-10-13(20-24-17)12-5-3-4-6-16(12)23-2/h3-9,17,21H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGJTGIUNAQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-(2-HYDROXY-5-METHYLPHENYL)-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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